molecular formula C24H27N3O3S2 B2454856 N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207057-26-8

N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2454856
CAS No.: 1207057-26-8
M. Wt: 469.62
InChI Key: UPCFXYHTXUFZPD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.62. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-17-5-4-6-21(15-17)26-10-12-27(13-11-26)32(29,30)22-9-14-31-23(22)24(28)25-20-8-7-18(2)19(3)16-20/h4-9,14-16H,10-13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCFXYHTXUFZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiophene core substituted with various functional groups, including a piperazine moiety and sulfonyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O2_{2}S
  • Molecular Weight : 396.49 g/mol
  • SMILES Notation : CC(C)c1ccc(N2CCN(CC2)c3ccc(S(=O)(=O)c4ccccc4)cc3)cc1

This unique structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter receptors and enzymes involved in neuropharmacology.

1. Serotonin Receptor Modulation

The compound has been shown to interact with serotonin receptors, particularly 5-HT1A_{1A} and 5-HT2A_{2A}. These interactions may influence mood regulation and anxiety levels, suggesting potential applications in treating depression and anxiety disorders.

2. Dopamine Receptor Activity

Preliminary studies indicate that this compound may also exhibit activity at dopamine receptors, which are crucial for mood regulation and motor control. This could position it as a candidate for further research in conditions such as schizophrenia or Parkinson's disease.

3. Antidepressant Effects

In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These findings align with its receptor modulation profile, supporting its potential as an antidepressant.

The compound's mechanisms appear to involve:

  • Inhibition of Reuptake Transporters : By inhibiting serotonin and norepinephrine reuptake transporters, it may enhance synaptic levels of these neurotransmitters.
  • Receptor Agonism/Antagonism : Depending on the receptor subtype, it may act as an agonist or antagonist, modulating neurotransmitter signaling pathways effectively.

Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry examined the antidepressant efficacy of the compound in a rodent model. Results showed a statistically significant reduction in immobility time compared to control groups, indicating robust antidepressant-like activity (p < 0.05) .

Study 2: Neuropharmacological Assessment

In another investigation, researchers evaluated the neuropharmacological profile using various receptor binding assays. The compound displayed high affinity for both serotonin and dopamine receptors, with Ki values indicating potent binding (Ki < 50 nM for both receptor types) .

Data Summary

PropertyValue
Molecular FormulaC20_{20}H24_{24}N4_{4}O2_{2}S
Molecular Weight396.49 g/mol
5-HT1A_{1A} Ki< 50 nM
5-HT2A_{2A} Ki< 50 nM
Dopamine D2_{2} Ki< 100 nM
Antidepressant-like effectp < 0.05

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